2-(Chloromethyl)-5-fluorobenzo[d]thiazole
Overview
Description
5-Fluoro-2-chloromethylbenzothiazole is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. These are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. The compound is characterized by the presence of a fluorine atom at the 5-position and a chloromethyl group at the 2-position of the benzothiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 5-Fluoro-2-chloromethylbenzothiazole, can be achieved through several methods. One common method involves the cyclization of 2-aminobenzenethiols with carbonyl or cyano group-containing substances . Another method includes the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-chloromethylbenzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzothiazoles .
Scientific Research Applications
5-Fluoro-2-chloromethylbenzothiazole has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-chloromethylbenzothiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylbenzothiazole
- 5-Fluoro-2-methylbenzoic acid
- 2-Chloromethylbenzothiazole
Uniqueness
5-Fluoro-2-chloromethylbenzothiazole is unique due to the presence of both a fluorine atom and a chloromethyl group, which confer specific chemical properties and reactivity. This makes it distinct from other benzothiazole derivatives and useful in various applications .
Properties
IUPAC Name |
2-(chloromethyl)-5-fluoro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVAICWJHHSMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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